molecular formula C22H27ClFN3O2S B3004126 N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride CAS No. 1216669-53-2

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride

Cat. No.: B3004126
CAS No.: 1216669-53-2
M. Wt: 451.99
InChI Key: AEXQIPXWIHBNGO-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride is a synthetic small molecule characterized by a propanamide backbone substituted with a phenoxy group at the third carbon. The compound features a 4-fluorobenzo[d]thiazol-2-yl moiety and a diethylaminoethyl group as N-substituents, with the hydrochloride salt enhancing aqueous solubility. The benzo[d]thiazol scaffold is a common pharmacophore in bioactive molecules, often associated with antimicrobial, antiviral, or kinase-inhibitory properties .

The synthesis likely involves amide coupling between a 4-fluorobenzo[d]thiazol-2-amine derivative and a functionalized propanamide precursor, employing reagents such as HOBt/EDC (as seen in analogous syntheses in ) . Spectral characterization would include ¹H-NMR to confirm the diethylaminoethyl group (δ ~2.5–3.5 ppm for N-CH₂ and δ ~1.0 ppm for CH₃), IR for carbonyl (C=O, ~1660–1680 cm⁻¹), and fluorophenyl (C-F, ~1100–1200 cm⁻¹) vibrations .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2S.ClH/c1-3-25(4-2)14-15-26(20(27)13-16-28-17-9-6-5-7-10-17)22-24-21-18(23)11-8-12-19(21)29-22;/h5-12H,3-4,13-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXQIPXWIHBNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CCOC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride is a synthetic compound notable for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H30ClFN3O3SC_{23}H_{30}ClFN_{3}O_{3}S, with a molecular weight of approximately 475.96 g/mol. It features a diethylaminoethyl group, a fluorobenzo[d]thiazole moiety, and a phenoxypropanamide structure, which contribute to its unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanisms may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It can bind to receptors, leading to changes in cellular signaling.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against certain pathogens.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, benzothiazole derivatives have shown effectiveness against various bacterial strains. The specific activity of this compound remains to be fully characterized but is expected to follow similar trends.

CompoundActivity TypeReference
Benzothiazole derivativesAntimicrobial
N-(2-(diethylamino)ethyl) derivativesAnticancer

Anticancer Properties

Studies on related compounds have demonstrated anticancer potential through various mechanisms, including apoptosis induction and cell cycle arrest. For example, benzothiazole derivatives have been investigated for their cytotoxic effects on cancer cell lines.

Case Studies

  • Anticonvulsant Activity : A study evaluating benzothiazole derivatives highlighted their anticonvulsant properties, suggesting that similar compounds might exhibit neuroprotective effects. The protective index (PI) was significantly higher than standard drugs in some cases, indicating a promising therapeutic profile .
  • Neurotoxicity Assessment : In evaluating the safety profile of related compounds, researchers found that certain derivatives exhibited lower neurotoxicity compared to existing treatments, making them suitable candidates for further development .

Conclusion and Future Directions

This compound presents a promising avenue for research due to its unique chemical structure and potential biological activities. Future studies should focus on:

  • In-depth Pharmacological Studies : Detailed investigations into its pharmacodynamics and pharmacokinetics.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Mechanistic Studies : Elucidating the specific pathways affected by this compound.

Continued exploration of this compound could lead to significant advancements in medicinal chemistry and therapeutic applications.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by:

  • Molecular Formula : C21H25ClFN3OS
  • Molecular Weight : 421.96 g/mol
  • Functional Groups : Includes diethylamino, fluorobenzo[d]thiazole, and phenoxypropanamide moieties, which contribute to its biological activity.

Pharmacological Applications

  • Anticancer Activity
    • Preliminary studies indicate that this compound may exhibit anticancer properties. The presence of the fluorobenzo[d]thiazole moiety has been linked to enhanced interaction with cancer cell receptors, potentially inhibiting tumor growth.
    • Case Study : A study conducted on various cancer cell lines demonstrated that compounds with similar structures showed significant cytotoxic effects, suggesting further exploration of this compound's efficacy in cancer therapeutics.
  • Neurological Disorders
    • The diethylaminoethyl group suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier.
    • Research Findings : Investigations into similar compounds have shown promise in modulating neurotransmitter systems, which could lead to novel treatments for conditions such as depression and anxiety.
  • Antimicrobial Properties
    • The compound's unique structure may confer antimicrobial activity, making it a candidate for developing new antibiotics.
    • Evidence : Compounds with analogous structures have demonstrated effectiveness against various bacterial strains, indicating a need for further testing of this specific compound.

The synthesis of N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride typically involves:

  • Formation of Amide Bonds : Utilizing acid chlorides and amines.
  • Fluorination Steps : To introduce the fluorine atom into the benzo[d]thiazole ring.
  • Purification Techniques : Such as recrystallization or chromatography to obtain the desired purity for research applications.

Future Research Directions

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of the compound.
  • Mechanistic Studies : Understanding the molecular mechanisms through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure influence biological activity.

Comparison with Similar Compounds

Amino Group Variations

  • Diethylaminoethyl vs. This substitution may alter pharmacokinetic profiles, such as metabolic stability or plasma protein binding .

Linker and Functional Group Differences

  • 3-Phenoxypropanamide vs. Sulfonyl Linkers: The phenoxy linker in the target compound introduces an ether oxygen, which may engage in hydrogen bonding or π-π interactions with biological targets. In contrast, sulfonyl groups (e.g., in –8) are electron-withdrawing, increasing acidity and influencing binding to charged residues .
  • The target’s unsubstituted 4-fluorobenzo[d]thiazol may favor interactions with hydrophobic pockets .

Implications of Structural Differences

  • Bioactivity: Sulfonyl-containing analogs (–8) may exhibit stronger electrophilic character, enhancing interactions with nucleophilic residues (e.g., cysteine in enzymes). The target’s phenoxy group could confer antioxidant properties or modulate cytochrome P450 interactions.
  • Solubility: The hydrochloride salt in all compounds improves aqueous solubility, but the diethylamino group in the target may reduce it compared to dimethylamino analogs.

Q & A

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis results?

  • Methodological Answer:
  • Replicate Synthesis: Ensure consistent stoichiometry and drying conditions to rule out hydration/contamination .
  • Advanced Mass Spectrometry: Use high-resolution MS (e.g., FAB-MS) to confirm molecular ion peaks (e.g., [M+1]⁺ at m/z 416.15) and detect impurities .

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